molecular formula C11H21NOS B13343979 N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine

N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine

Cat. No.: B13343979
M. Wt: 215.36 g/mol
InChI Key: NBWQGXBWEJAYAY-UHFFFAOYSA-N
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Description

N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine is a complex organic compound with a unique structure that combines a tetrahydropyran ring, an ethyl group, and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method involves the reaction of 4-hydroxybutanal with ethylmagnesium bromide to form 4-ethyltetrahydro-2H-pyran. This intermediate is then reacted with thietan-3-amine under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
  • N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
  • N-methyltetrahydro-2H-pyran-4-amine

Uniqueness

N-((4-Ethyltetrahydro-2H-pyran-4-yl)methyl)thietan-3-amine is unique due to its combination of a tetrahydropyran ring and a thietan-3-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

N-[(4-ethyloxan-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-2-11(3-5-13-6-4-11)9-12-10-7-14-8-10/h10,12H,2-9H2,1H3

InChI Key

NBWQGXBWEJAYAY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)CNC2CSC2

Origin of Product

United States

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